molecular formula C11H8ClN3O2 B1503979 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine CAS No. 790692-86-3

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

Cat. No.: B1503979
CAS No.: 790692-86-3
M. Wt: 249.65 g/mol
InChI Key: WTLDXLNKLYBDNV-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 g/mol. This compound is characterized by its solid crystalline form and is known for its solubility in organic solvents such as dimethyl sulfoxide and chloroform. It is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to maintain the necessary reaction conditions. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia (NH3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and other oxidized products.

  • Reduction: Production of amines and other reduced derivatives.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.

Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of biologically active molecules.

Medicine: In the pharmaceutical industry, it is utilized in the development of drugs that target various diseases. Its derivatives have shown promise in the treatment of conditions such as inflammation and cancer.

Industry: Beyond its applications in chemistry and medicine, the compound is also used in the production of dyes and pigments, contributing to the textile and printing industries.

Mechanism of Action

The mechanism by which 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 2-Amino-6-chloro-3-nitropyridine

  • 3-Nitro-5-phenylpyridin-2-ylamine

  • 6-Chloro-2-aminopyridine

Uniqueness: 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its unique structure makes it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

6-chloro-3-nitro-5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-10-8(7-4-2-1-3-5-7)6-9(15(16)17)11(13)14-10/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLDXLNKLYBDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696269
Record name 6-Chloro-3-nitro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790692-86-3
Record name 6-Chloro-3-nitro-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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